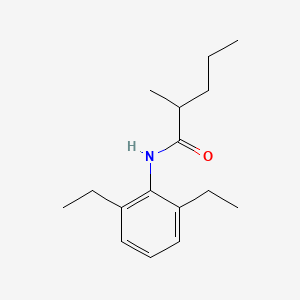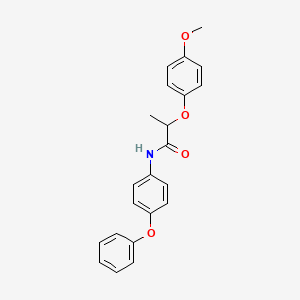
N-(2,6-diethylphenyl)-2-methylpentanamide
説明
N-(2,6-diethylphenyl)-2-methylpentanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since been used by millions of people worldwide as a means of protection against mosquito-borne diseases such as malaria, dengue fever, and Zika virus. DEET is a colorless, oily liquid with a slightly sweet odor and is known for its effectiveness in repelling a wide range of insects.
作用機序
The mechanism of action of N-(2,6-diethylphenyl)-2-methylpentanamide is not fully understood. It is believed to work by interfering with the insect's olfactory receptors, which are responsible for detecting human scent. N-(2,6-diethylphenyl)-2-methylpentanamide may also interfere with the insect's nervous system, causing it to become disoriented and unable to locate its target.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-2-methylpentanamide has been shown to have low toxicity to humans and other mammals. It is rapidly absorbed through the skin and metabolized in the liver to form inactive metabolites that are excreted in the urine. There is some evidence to suggest that N-(2,6-diethylphenyl)-2-methylpentanamide may have a mild irritant effect on the skin, but this is generally considered to be minimal.
実験室実験の利点と制限
N-(2,6-diethylphenyl)-2-methylpentanamide is widely used as an insect repellent in laboratory experiments. Its effectiveness and low toxicity make it an ideal choice for researchers studying insect behavior and ecology. However, there are some limitations to the use of N-(2,6-diethylphenyl)-2-methylpentanamide in laboratory experiments. For example, N-(2,6-diethylphenyl)-2-methylpentanamide may interfere with the behavior of some insects, making it difficult to study their natural behavior.
将来の方向性
There are many potential future directions for research on N-(2,6-diethylphenyl)-2-methylpentanamide. One area of interest is the development of new, more effective insect repellents that are less toxic to humans and the environment. Another area of research is the investigation of the mechanism of action of N-(2,6-diethylphenyl)-2-methylpentanamide, which could lead to the development of new insect control strategies. Finally, there is a need for more research on the ecological impacts of N-(2,6-diethylphenyl)-2-methylpentanamide, particularly on non-target organisms such as birds and fish.
科学的研究の応用
N-(2,6-diethylphenyl)-2-methylpentanamide has been extensively studied for its effectiveness as an insect repellent. It has been shown to be highly effective against a wide range of insects, including mosquitoes, ticks, and flies. N-(2,6-diethylphenyl)-2-methylpentanamide works by interfering with the insect's ability to detect human scent, making it less attractive to them.
特性
IUPAC Name |
N-(2,6-diethylphenyl)-2-methylpentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-5-9-12(4)16(18)17-15-13(6-2)10-8-11-14(15)7-3/h8,10-12H,5-7,9H2,1-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMVSJHHWKIYPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=C(C=CC=C1CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[3-(4-chlorophenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B4107304.png)
![1a-benzoyl-6-bromo-1-(4-ethylbenzoyl)-1-methyl-1a,7b-dihydrocyclopropa[c]chromen-2(1H)-one](/img/structure/B4107306.png)

![N-{1-[5-({2-[(2-bromo-4,6-difluorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4107315.png)
![4-(4-chlorophenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4107331.png)
![2-{[3-cyano-4-(2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl]thio}-N-{3-[(diethylamino)sulfonyl]phenyl}acetamide](/img/structure/B4107336.png)
![1-(diphenylmethyl)-4-({[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4107339.png)
![7-(2-fluorophenyl)-5-(3-methoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4107347.png)
![N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-2-(2-isopropylphenoxy)acetamide](/img/structure/B4107363.png)
![methyl 2-[({[5-acetyl-4-(4-chlorophenyl)-3-cyano-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetyl)amino]benzoate](/img/structure/B4107366.png)
![2-({5-[(1,3-benzodioxol-5-yloxy)methyl]-1H-pyrazol-3-yl}carbonyl)-1,2-oxazinane](/img/structure/B4107384.png)
![3-{[4-amino-6-(2-hydroxyphenyl)-1,3,5-triazin-2-yl]methoxy}-2-phenyl-4(3H)-quinazolinone](/img/structure/B4107391.png)
![6-{[(3-fluoro-2-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B4107397.png)
![2-{[5-(4-chlorophenyl)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4107398.png)